molecular formula C24H30FN3O B3813128 2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide

2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide

Cat. No.: B3813128
M. Wt: 395.5 g/mol
InChI Key: QVGBMISEQVEMHU-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene core, a piperazine ring, and a fluorinated phenyl group.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O/c1-3-27-10-12-28(13-11-27)24(15-19-6-4-5-7-20(19)16-24)23(29)26-17-21-14-22(25)9-8-18(21)2/h4-9,14H,3,10-13,15-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGBMISEQVEMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C(C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the indene core, followed by the introduction of the piperazine ring and the fluorinated phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and receptor interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways and produce therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide include:

  • 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 2-amino-5-[(4-ethyl-1-piperazinyl)methyl]pyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylpiperazin-1-yl)-N-[(5-fluoro-2-methylphenyl)methyl]-1,3-dihydroindene-2-carboxamide

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